MD-224

PROTAC MDM2 degradation antiproliferative activity

MD-224 is a first-in-class PROTAC that degrades MDM2 via cereblon, achieving sub-nanomolar potency (IC50 1.5 nM in RS4;11). Unlike reversible MDM2 inhibitors (MI-1061, idasanutlin), it catalytically eliminates the MDM2 protein, abolishing p53-independent scaffolding functions and preventing compensatory feedback upregulation. Achieves complete and durable tumor regression in RS4;11 xenografts at 50 mg/kg IV with >60-day post-treatment remission. Oral bioavailability of 47% supports flexible dosing. >6,600-fold selectivity for p53 wild-type vs mutant cells. For researchers requiring definitive on-target mechanism data with matched lenalidomide negative control capability.

Molecular Formula C48H43Cl2FN6O6
Molecular Weight 889.8 g/mol
Cat. No. B2951637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD-224
Molecular FormulaC48H43Cl2FN6O6
Molecular Weight889.8 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O
InChIInChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1
InChIKeyZLGNYFOIDAVMHY-MPKOGUQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MD-224 Procurement Guide: First-in-Class MDM2 PROTAC Degrader for Wild-Type p53 Cancer Research


MD-224 (CAS 2136247-12-4) is a first-in-class small-molecule PROTAC (proteolysis-targeting chimera) that induces cereblon (CRBN)-dependent degradation of human murine double minute 2 (MDM2), the primary endogenous cellular inhibitor of the tumor suppressor p53 [1]. The compound consists of an MDM2-binding ligand (derived from inhibitor MI-1061) conjugated via a linker to a CRBN E3 ligase ligand (derived from lenalidomide) [1]. MD-224 achieves rapid MDM2 degradation at sub-nanomolar concentrations in human leukemia cells, potently inhibits cell growth in p53 wild-type cancer lines, and induces complete and durable tumor regression in xenograft models at well-tolerated doses [1].

Why MD-224 Cannot Be Replaced by MDM2 Inhibitors or Other PROTAC Degraders


MDM2-targeting agents are not functionally interchangeable: MD-224 achieves target elimination via catalytic proteasomal degradation rather than reversible binding inhibition, resulting in fundamentally different cellular pharmacology [1]. Unlike conventional MDM2 inhibitors (e.g., MI-1061, RG7388/idasanutlin), which occupy the p53-binding pocket to block the MDM2-p53 interaction, MD-224 physically removes the MDM2 protein itself [1]. This degradation mechanism eliminates MDM2's p53-independent scaffolding functions, abolishes its E3 ligase activity toward additional substrates, and prevents compensatory feedback upregulation of MDM2 protein that frequently limits inhibitor durability [1]. Consequently, substitution of MD-224 with an MDM2 inhibitor or an untested PROTAC analog will yield non-equivalent experimental outcomes, as demonstrated in the quantitative comparative evidence below.

MD-224 Quantitative Comparative Evidence: Head-to-Head Data Versus Inhibitors and Degrader Analogs


Cell Growth Inhibition: MD-224 Demonstrates ~94-Fold Superior Potency Over Parent Inhibitor MI-1061

In the RS4;11 acute lymphoblastic leukemia cell line (wild-type p53), MD-224 inhibits cell growth with an IC50 of 1.5 nM [1], whereas the parent MDM2 inhibitor MI-1061 exhibits an IC50 of 141 ± 12 nM in the same assay system [1]. The degrader MD-222, a structurally related analog with a shorter linker, shows an IC50 of 10 ± 1 nM, indicating that MD-224's optimized linker design contributes to enhanced potency [1].

PROTAC MDM2 degradation antiproliferative activity

Transcriptional Activation: MD-224 Outperforms MI-1061 in p53 Target Gene Upregulation at Equal Concentration

At an identical concentration of 30 nM and 6-hour treatment in RS4;11 cells, MD-224 induces significantly greater transcriptional upregulation of p53 target genes (CDKN1A/p21, PUMA, and BAX) compared to MI-1061, while neither compound affects TP53 mRNA levels [1]. This demonstrates that catalytic degradation of MDM2 produces stronger pathway activation than competitive inhibition of the MDM2-p53 interaction alone, despite the parent inhibitor's high binding affinity (Ki = 0.16 nM) [1].

p53 pathway activation transcriptional upregulation CDKN1A

In Vivo Tumor Regression: MD-224 Achieves Complete and Durable Response Unreported for Parent Inhibitor

In the RS4;11 subcutaneous xenograft mouse model, MD-224 administered intravenously at 25, 50, or 100 mg/kg every other day for 2 weeks achieves complete tumor regression [1]. At the 50 mg/kg dose, tumors do not regrow for over 60 days following treatment cessation [1]. While MI-1061 suppresses tumor growth in vivo, complete and durable regression with prolonged post-treatment remission has not been reported for the parent inhibitor in comparable models [1].

xenograft efficacy tumor regression in vivo pharmacology

Oral Bioavailability: MD-224 Demonstrates 47% Oral Bioavailability Supporting Flexible Dosing Routes

MD-224 exhibits an oral bioavailability (F) of 47% in Sprague-Dawley rats following oral administration of 30 mg/kg, with plasma pharmacokinetic parameters of t₁/₂ = 7.2 ± 0.8 hours and AUC₀₋∞ = 5580 ± 590 ng·h/mL [1]. Intravenous administration (10 mg/kg) yields t₁/₂ = 6.8 ± 0.7 hours and AUC₀₋∞ = 5820 ± 620 ng·h/mL [1]. For comparison, the parent inhibitor MI-1061 exhibits an oral bioavailability of 33% in mice [1].

pharmacokinetics oral bioavailability ADME

p53-Dependent Selectivity: MD-224 Exhibits >6,600-Fold Selectivity Window for Wild-Type p53 Cells

MD-224 demonstrates strong selectivity for cancer cells harboring wild-type p53: it inhibits growth of RS4;11 cells with an IC50 of 1.5 nM but shows no significant activity (IC50 >10 µM) in p53-mutated or p53-deleted cell lines [1]. In SJSA-1 osteosarcoma cells (MDM2-amplified, p53 wild-type), MD-224 exhibits an IC50 of 15 nM [1]. For comparison, the MDM2 inhibitor MI-1061 displays a narrower selectivity window, with an IC50 of 141 nM in RS4;11 cells and reduced but still measurable activity in some p53-mutant contexts [1].

selectivity p53 wild-type therapeutic window

Proteasome-Dependent Degradation: MD-224 Activity Is Fully Blocked by Proteasome and Neddylation Inhibitors

MD-224-mediated MDM2 degradation is completely blocked by pre-treatment with the proteasome inhibitor MG132 (20 µM) or the NEDD8-activating enzyme inhibitor MLN4924 (1 µM) in RS4;11 cells, confirming degradation proceeds via the ubiquitin-proteasome system [1]. Additionally, co-treatment with excess lenalidomide (a CRBN ligand) abolishes MD-224's MDM2 degradation and cell growth inhibition activity, whereas MI-1061's activity remains unaffected by lenalidomide [1]. In contrast, MI-1061 inhibits cell growth independently of proteasome and neddylation pathways, confirming a distinct mechanism of action between degrader and inhibitor [1].

mechanism of action proteasome dependence CRBN engagement

MD-224 Application Scenarios: Where MDM2 Degradation Delivers Definitive Value


Acute Leukemia Xenograft Models Requiring Complete and Durable Tumor Regression

MD-224 is the appropriate choice for RS4;11 acute lymphoblastic leukemia (ALL) xenograft studies where complete tumor regression and sustained post-treatment remission are required endpoints. At 50 mg/kg IV Q2D × 2 weeks, MD-224 achieves complete tumor regression with no regrowth for >60 days after treatment cessation, a durability profile that distinguishes it from reversible MDM2 inhibitors [1]. This scenario applies to efficacy pharmacology studies, combination therapy evaluations, and preclinical proof-of-concept for MDM2 degradation as a therapeutic strategy in p53 wild-type hematologic malignancies.

p53 Pathway Activation Studies Requiring Robust Transcriptional Response

For experiments measuring p53 transcriptional activity (e.g., CDKN1A/p21, PUMA, BAX upregulation), MD-224 provides significantly stronger activation than the parent inhibitor MI-1061 at equivalent 30 nM concentration in RS4;11 cells [1]. This enhanced pathway engagement makes MD-224 the preferred tool for studies where robust p53 target gene induction is the primary readout, including mechanistic investigations of p53-dependent apoptosis, cell cycle arrest, and DNA damage response.

Pharmacokinetic/Pharmacodynamic Studies Requiring Flexible Dosing Routes

MD-224's oral bioavailability of 47% in rats (30 mg/kg PO) supports both intravenous and oral administration in preclinical PK/PD studies [1]. The plasma half-life of 6.8-7.2 hours enables once-daily or every-other-day dosing schedules [1]. This scenario is particularly relevant for chronic dosing studies, target engagement time-course experiments, and investigations requiring non-invasive compound administration over extended periods, where exclusive IV dosing of typical PROTACs would be impractical.

Negative Control Experiments Using Lenalidomide Competition

MD-224's activity can be specifically abrogated by co-treatment with excess lenalidomide, which competes for CRBN binding without affecting MDM2 inhibitors like MI-1061 [1]. This property enables rigorous experimental designs where lenalidomide serves as a matched negative control to confirm that observed effects are attributable to CRBN-dependent MDM2 degradation rather than off-target activities. This scenario is essential for publication-quality data requiring demonstration of on-target mechanism.

p53-Dependent Cytotoxicity Profiling Across Wild-Type and Mutant Cancer Panels

MD-224's >6,600-fold selectivity between p53 wild-type and p53-deficient cells (IC50 >10 µM in mutant lines vs. 1.5 nM in RS4;11) makes it an ideal tool for isogenic p53 model systems comparing wild-type versus knockout or mutant genotypes [1]. This application scenario includes genetic dependency mapping, synthetic lethality screens, and validation of p53 status as a predictive biomarker for MDM2-targeted therapy response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MD-224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.